molecular formula C₂₁H₁₉D₃ClN B1140285 Naftifine-d3 Hydrochloride CAS No. 1246833-81-7

Naftifine-d3 Hydrochloride

Cat. No. B1140285
M. Wt: 326.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Naftifine-d3 Hydrochloride, an allylamine derivative, is recognized for its broad-spectrum antifungal activity. Unlike other antifungal agents, its mechanism of action is distinct, primarily inhibiting the enzyme squalene 2,3-epoxidase. This inhibition disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to a decrease in ergosterol levels and an accumulation of squalene within fungal cells. Its efficacy spans across various fungi, showing both fungicidal and fungistatic effects depending on the fungal species and drug concentration (Qeios, 2020).

Synthesis Analysis

The synthesis of Naftifine and its analogs involves a strategic selection of chemical structures that align with its unique antifungal properties. A tertiary allylamine function is essential for its antifungal activity, with the phenyl ring allowing for significant structural variations. Systematic modifications of Naftifine's structure have elucidated detailed structure-activity relationships, offering insights into its potent antifungal mechanism. Versatile synthetic routes underscore the significance of the allylamine function and the phenyl ring's adaptability in achieving biological activity against fungi (Stütz et al., 1986).

Molecular Structure Analysis

The molecular structure of Naftifine-d3 Hydrochloride showcases an allylamine derivative with specific structural requirements for antifungal efficacy. This structure is crucial for its interaction with fungal enzymes, particularly squalene epoxidase, which is vital for ergosterol biosynthesis. The structural analysis and synthesis pathways of Naftifine and its derivatives highlight the importance of the allylamine function and the phenyl ring for antifungal activity, providing a basis for developing new antifungal agents with enhanced efficacy (Stütz et al., 1986).

Chemical Reactions and Properties

Naftifine's chemical properties and reactions are pivotal to its antifungal activity. Its mechanism involves the selective inhibition of squalene 2,3-epoxidase, crucial for sterol biosynthesis in fungi. This action results in a reduction of ergosterol, an essential component of fungal cell membranes, and an accumulation of squalene, disrupting fungal cell function and viability. The specific inhibition of this enzyme underpins Naftifine's fungicidal and fungistatic properties, making it effective against a broad spectrum of fungal pathogens (Qeios, 2020).

Physical Properties Analysis

Naftifine Hydrochloride's physical properties, such as its solubility and interaction with cyclodextrins, have been extensively studied. These properties are influenced by its interaction with various cyclodextrins, which enhance its solubility in aqueous solutions. The formation of complexes with cyclodextrins improves Naftifine's physicochemical characteristics, making it more effective in pharmaceutical formulations. The analysis of these complexes, including their stability constants and solubility improvements, provides valuable insights into optimizing Naftifine's formulation for enhanced therapeutic efficacy (Uzqueda et al., 2006).

Chemical Properties Analysis

The chemical properties of Naftifine-d3 Hydrochloride, particularly its interactions with fungal cell membranes, are central to its mechanism of action. Its ability to inhibit squalene epoxidase, a key enzyme in ergosterol biosynthesis, leads to a disruption in the fungal cell membrane's integrity. This specific inhibition is a critical aspect of Naftifine's antifungal activity, underscoring its effectiveness against a range of fungal pathogens by targeting a fundamental component of fungal cell viability (Qeios, 2020).

Scientific Research Applications

1. Transungual Delivery for Treating Fungal Skin Infections

  • Methods of Application: Naftifine polymeric nail lacquers with Eudragit RL100 were developed as a suitable delivery system . The permeation of naftifine through the nail increased by threefold when the thioglycolic acid-containing formulation was applied and the nail was pretreated with a fractional CO2 laser .
  • Results: Low penetration of naftifine into the nail has been determined as less than 10% of the applied drug dose accumulated in the nail layers . Incorporation of thioglycolic acid into formulations resulted in increased accumulation of the antifungal agent in the nail layers by 100% compared with a control group .

2. Synthesis of Naftifine and Analogues as Potential Antifungal Agents

  • Application Summary: Two practical and efficient approaches have been implemented as alternative procedures for the synthesis of naftifine and novel diversely substituted analogues .
  • Methods of Application: The γ-aminoalcohols were obtained as the key intermediates and their subsequent dehydration catalyzed either by Brønsted acids like H2SO4 and HCl or Lewis acid like AlCl3, respectively, led to naftifine .
  • Results: The antifungal assay results showed that intermediates bearing both a β-aminoketo- and N-methyl functionalities in their structures and products were the most active . Particularly, structures bearing a 4-Br as the substituent of the phenyl ring, also displayed high activity against Candida albicans and Cryptococcus neoformans with MIC80 = 7.8 µg/mL, being fungicide rather than fungistatic with a relevant MFC value = 15.6 µg/mL against C. neoformans .

3. Topical Treatment of Fungal Infections

  • Application Summary: Naftifine is a synthetic, broad spectrum, antifungal agent and allylamine derivative for the topical treatment of tinea pedis, tinea cruris, and tinea corporis caused by the organisms Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans and Epidermophyton floccosum .
  • Methods of Application: Naftifine is applied topically to the affected area .
  • Results: Following single topical applications of Naftifine, up to 4.2% of the applied dose was absorbed .

4. Anti-Inflammatory and Anti-Bacterial Effects

  • Application Summary: Besides fungicidal (and fungistatic) activity, Naftifine exhibits anti-inflammatory and anti-bacterial effect as well .
  • Methods of Application: Naftifine is applied topically to the affected area .
  • Results: The specific results of the anti-inflammatory and anti-bacterial effects of Naftifine are not detailed in the source .

5. Synthesis of Naftifine and Analogues

  • Application Summary: Two practical and efficient approaches have been implemented as alternative procedures for the synthesis of naftifine and novel diversely substituted analogues .
  • Methods of Application: The γ-aminoalcohols were obtained as the key intermediates and their subsequent dehydration catalyzed either by Brønsted acids like H2SO4 and HCl or Lewis acid like AlCl3, respectively, led to naftifine .
  • Results: The antifungal assay results showed that intermediates bearing both a β-aminoketo- and N-methyl functionalities in their structures and products were the most active . Particularly, structures bearing a 4-Br as the substituent of the phenyl ring, also displayed high activity against Candida albicans and Cryptococcus neoformans with MIC80 = 7.8 µg/mL, being fungicide rather than fungistatic with a relevant MFC value = 15.6 µg/mL against C. neoformans .

6. Anti-Inflammatory and Anti-Bacterial Effects

  • Application Summary: Besides fungicidal (and fungistatic) activity, Naftifine exhibits anti-inflammatory and anti-bacterial effect as well .
  • Methods of Application: Naftifine is applied topically to the affected area .
  • Results: The specific results of the anti-inflammatory and anti-bacterial effects of Naftifine are not detailed in the source .

properties

IUPAC Name

(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNPKFOFGZHRT-KLQXWDQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftifine-d3 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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